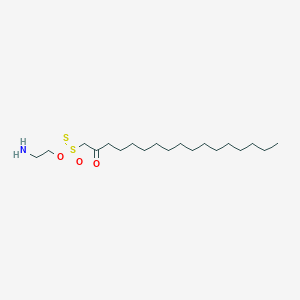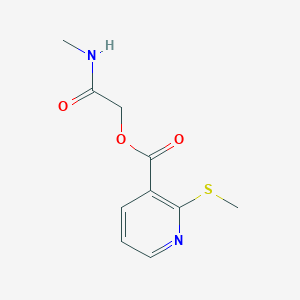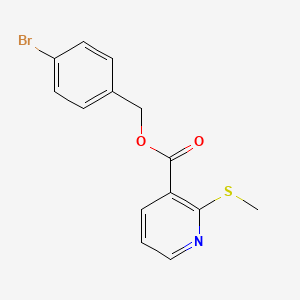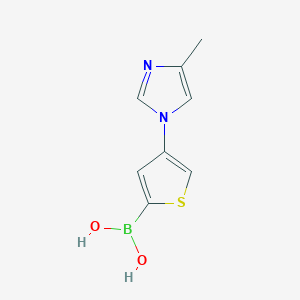
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate is a compound with significant potential in various scientific fields. It contains functional groups such as amines, thiols, and phosphates, making it versatile for numerous chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate typically involves the reaction of 2-mercaptoethanol with 5-aminopentylamine under controlled conditions. The reaction is carried out in the presence of a phosphate donor, such as phosphoric acid, to introduce the phosphate group. The reaction conditions often include a solvent like water or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the phosphate group.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced phosphates and modified thiols.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, altering their function. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating cellular processes. The amine groups can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Aminopentyl)amino)ethanethiol
- N-(5-Aminopentyl)biotinamide
- 5-(Morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitrile
Uniqueness
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable tool in various scientific disciplines .
Propiedades
Fórmula molecular |
C7H19N2O4PS |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
[2-(5-aminopentylamino)-1-sulfanylethyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H19N2O4PS/c8-4-2-1-3-5-9-6-7(15)13-14(10,11)12/h7,9,15H,1-6,8H2,(H2,10,11,12) |
Clave InChI |
CQNMYFIBXSISOG-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CCNCC(OP(=O)(O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)
methanone](/img/structure/B13356141.png)

![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)

![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)


![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)
![(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)
